An In-depth Technical Guide to the Chemical Structure of Dehydro Nifedipine N-Oxide
An In-depth Technical Guide to the Chemical Structure of Dehydro Nifedipine N-Oxide
Introduction
This technical guide provides a comprehensive examination of the chemical structure of Dehydro Nifedipine N-Oxide, a significant metabolite of the widely prescribed calcium channel blocker, Nifedipine.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular architecture and its place within the metabolic cascade of Nifedipine. Our exploration will encompass its fundamental chemical identity, key structural attributes, and the metabolic transformations that lead to its formation.
Chemical Identity and Molecular Formula
Dehydro Nifedipine N-Oxide is chemically identified as Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate 1-oxide.[3] It is a derivative of Nifedipine that has undergone both dehydrogenation and N-oxidation.
| Property | Value | Source |
| CAS Number | 88434-69-9 | [3][4] |
| Molecular Formula | C17H16N2O7 | [3][5] |
| Molecular Weight | 360.32 g/mol | [4][5] |
| Synonyms | Nifedipine Dehydro N-Oxide | [4][5] |
Elucidation of the Chemical Structure
The chemical structure of Dehydro Nifedipine N-Oxide is characterized by a central pyridine ring that is substituted at various positions. This core structure is a departure from the 1,4-dihydropyridine ring found in the parent drug, Nifedipine.
Figure 1: Chemical Structure of Dehydro Nifedipine N-Oxide.
Key Structural Features:
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Pyridine Ring: The central heterocyclic ring is an aromatic pyridine ring. This is a key distinction from Nifedipine, which possesses a 1,4-dihydropyridine ring. The aromatization of the ring is a result of the dehydrogenation (oxidation) process during metabolism.
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N-Oxide Group: An oxygen atom is covalently bonded to the nitrogen atom of the pyridine ring, forming an N-oxide. This functional group significantly alters the electronic properties and polarity of the molecule compared to its non-oxidized counterpart, Dehydro Nifedipine.
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2,6-Dimethyl Substitution: Two methyl groups are attached to the pyridine ring at positions 2 and 6.
-
4-(2-Nitrophenyl) Group: A 2-nitrophenyl group is substituted at the 4th position of the pyridine ring. The nitro group (-NO2) is an electron-withdrawing group.
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3,5-Dimethoxycarbonyl Groups: Two methoxycarbonyl (-COOCH3) groups are present at the 3 and 5 positions of the pyridine ring. These ester functionalities contribute to the overall polarity and potential for hydrogen bonding of the molecule.
Metabolic Pathway: From Nifedipine to Dehydro Nifedipine N-Oxide
Dehydro Nifedipine N-Oxide is a product of the extensive hepatic metabolism of Nifedipine, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[1][6] The formation of this metabolite involves two key oxidative transformations.
Figure 2: Simplified metabolic pathway of Nifedipine.
Step 1: Dehydrogenation
The initial and primary metabolic step is the oxidation of the 1,4-dihydropyridine ring of Nifedipine to a pyridine ring, forming Dehydro Nifedipine (also known as the pyridine analog of nifedipine).[7][8] This transformation results in the loss of the pharmacological activity associated with Nifedipine, as the dihydropyridine structure is crucial for its calcium channel blocking effects.[7]
Step 2: N-Oxidation
Following the formation of Dehydro Nifedipine, a subsequent oxidative reaction can occur, leading to the formation of Dehydro Nifedipine N-Oxide. This step involves the addition of an oxygen atom to the nitrogen of the pyridine ring.
Physicochemical Properties
The structural modifications from Nifedipine to Dehydro Nifedipine N-Oxide result in altered physicochemical properties.
| Property | Dehydro Nifedipine N-Oxide | Nifedipine |
| Molecular Formula | C17H16N2O7 | C17H18N2O6 |
| Molecular Weight | 360.32 | 346.3 |
| Solubility | Expected to be more water-soluble than Nifedipine due to the polar N-oxide group. | Practically insoluble in water.[9] |
| Appearance | Yellow powder.[10] | Yellow crystalline substance.[2] |
The introduction of the N-oxide group increases the polarity of the molecule, which generally leads to increased water solubility compared to both Nifedipine and Dehydro Nifedipine. This enhanced water solubility facilitates its excretion from the body, primarily through the urine.[2]
Spectroscopic and Analytical Data
While a comprehensive, publicly available dataset of the spectroscopic properties of Dehydro Nifedipine N-Oxide is limited, its characterization would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR would be instrumental in confirming the aromaticity of the pyridine ring through the chemical shifts of the ring protons and carbons. The presence of the N-oxide would also influence the chemical shifts of the adjacent carbon and hydrogen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-O bond, in addition to the vibrations of the carbonyl groups of the esters, the nitro group, and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
For researchers requiring authenticated standards and detailed analytical data, several commercial suppliers provide Dehydro Nifedipine N-Oxide with accompanying Certificates of Analysis that include this information.[3][4]
Conclusion
The chemical structure of Dehydro Nifedipine N-Oxide, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate 1-oxide, is a testament to the complex metabolic transformations that xenobiotics undergo in the human body. Its formation from Nifedipine involves a critical dehydrogenation of the dihydropyridine ring to a pyridine scaffold, followed by N-oxidation. These structural changes, particularly the aromatization of the central ring and the introduction of the polar N-oxide group, fundamentally alter the molecule's physicochemical properties and abolish its pharmacological activity. A thorough understanding of this structure is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology, as it provides a clearer picture of the disposition and elimination of Nifedipine.
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